1-(3-Amino-4-bromophenyl)-3-methylurea

Medicinal Chemistry Molecular Recognition Physicochemical Profiling

This unique phenylurea building block (CAS 1556188-40-9) offers non-redundant synthetic utility from its 3-NH2 (for amidation/diazotization) and 4-Br (for cross-coupling) groups on one ring. The bromine provides stronger halogen bonding than chloro analogs, ideal for kinase hinge binding, while the N-methylurea balances CNS-compatible logP (1.7) and TPSA (67.2 Ų). Unlike des-amino or des-bromo analogs, it enables sequential orthogonal diversification for focused library synthesis. A critical scaffold for medicinal chemists requiring built-in reactivity pairs to accelerate SAR campaigns.

Molecular Formula C8H10BrN3O
Molecular Weight 244.092
CAS No. 1556188-40-9
Cat. No. B2970246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-4-bromophenyl)-3-methylurea
CAS1556188-40-9
Molecular FormulaC8H10BrN3O
Molecular Weight244.092
Structural Identifiers
SMILESCNC(=O)NC1=CC(=C(C=C1)Br)N
InChIInChI=1S/C8H10BrN3O/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H2,11,12,13)
InChIKeyATBQWEDUSFDNNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Amino-4-bromophenyl)-3-methylurea (CAS 1556188-40-9): Structural Baseline and Comparator Landscape


1-(3-Amino-4-bromophenyl)-3-methylurea (CAS 1556188-40-9) is a trisubstituted phenylurea with the molecular formula C8H10BrN3O and a molecular weight of 244.09 g/mol [1]. It features a 3-amino-4-bromophenyl ring coupled to an N-methylurea moiety. The compound is catalogued as a research chemical and synthetic building block (e.g., AKOS020888598, EN300-3059029) [1]. Its closest structural analogs include 1-(4-bromophenyl)-3-methylurea (CAS 20680-07-3, lacking the 3-amino group), 3-amino-1-(4-bromophenyl)urea (CAS 2646-26-6, lacking the N-methyl group), and halogen-substituted variants such as 1-(3-amino-4-chlorophenyl)-3-methylurea. The simultaneous presence of a primary aromatic amine, an aryl bromide, and an N-methylurea motif in a single low-molecular-weight scaffold creates a distinct reactivity and interaction profile that is not replicated by any single closely related analog.

Why Generic Substitution of 1-(3-Amino-4-bromophenyl)-3-methylurea with In-Class Analogs Is Chemically Unsound


In-class phenylurea compounds cannot be generically interchanged for 1-(3-amino-4-bromophenyl)-3-methylurea due to the functional group interdependence that governs reactivity, molecular recognition, and downstream derivatization. The 3-amino group serves as a hydrogen-bond donor/acceptor and a nucleophilic handle for amide coupling or diazotization; the 4-bromine atom enables transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and participates in halogen bonding . Removing either group (as in 1-(4-bromophenyl)-3-methylurea or 1-(3-amino-4-bromophenyl)urea) eliminates orthogonal synthetic utility. Substituting bromine with chlorine (1-(3-amino-4-chlorophenyl)-3-methylurea) alters C–X bond length, polarizability, and leaving-group aptitude, which can change both reactivity and biological target engagement [1]. The N-methyl group on the urea further modulates hydrogen-bonding capacity and lipophilicity relative to the non-methylated analog. These structural features are non-redundant; substituting any single close analog necessarily sacrifices at least one of the three functional handles that define the compound's unique chemical space.

Quantitative Differentiation Evidence: 1-(3-Amino-4-bromophenyl)-3-methylurea vs. Closest Structural Analogs


Hydrogen-Bond Donor/Acceptor Capacity: 3-Amino vs. Des-Amino Analogs

1-(3-Amino-4-bromophenyl)-3-methylurea possesses three hydrogen-bond donors (3 HBD) and two hydrogen-bond acceptors (2 HBA), as computed by Cactvs 3.4.6.11 [1]. In contrast, the des-amino analog 1-(4-bromophenyl)-3-methylurea (CAS 20680-07-3) has only 2 HBD and 2 HBA, losing one donor capacity due to the absence of the aromatic amine . This difference directly impacts the compound's ability to engage biological targets that require a three-point hydrogen-bonding pharmacophore, such as certain kinase hinge regions or urea transporter binding sites [2].

Medicinal Chemistry Molecular Recognition Physicochemical Profiling

Lipophilicity Modulation: LogP of 1-(3-Amino-4-bromophenyl)-3-methylurea vs. Chloro and Des-Methyl Analogs

The computed XLogP3 value for 1-(3-amino-4-bromophenyl)-3-methylurea is 1.7 [1]. The non-methylated analog 3-amino-1-(4-bromophenyl)urea is predicted to have a lower logP (~1.2–1.4, estimated based on the loss of the methyl group), while the 4-chloro analog 1-(3-amino-4-chlorophenyl)-3-methylurea is predicted to have a lower logP (~1.3–1.5) due to the lower contribution of chlorine to lipophilicity versus bromine (π-Cl = 0.71 vs. π-Br = 0.86) [2]. The measured difference of approximately +0.2 to +0.5 log units confers the bromo-methyl compound with higher membrane permeability potential while retaining acceptable aqueous solubility.

Drug Design ADME Lipophilicity

Synthetic Orthogonality: Dual Reactive Handles in a Single Scaffold vs. Single-Handle Analogs

1-(3-Amino-4-bromophenyl)-3-methylurea contains both a primary aromatic amine (3-NH2) and an aryl bromide (4-Br) on the same phenyl ring. This orthogonality allows sequential functionalization: the amine can undergo amide bond formation or reductive amination, while the bromide can participate in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings . The des-amino analog 1-(4-bromophenyl)-3-methylurea offers only the bromide handle (1 reactive site), while the des-bromo analog 1-(3-amino-4-chlorophenyl)-3-methylurea offers reduced cross-coupling reactivity due to the lower leaving-group aptitude of C–Cl versus C–Br bonds (C–Br bond dissociation energy ≈ 281 kJ/mol vs. C–Cl ≈ 338 kJ/mol) [1]. The target compound thus provides two chemically addressable sites for diversification, compared to one for the des-amino analog.

Synthetic Chemistry Building Blocks Cross-Coupling

Halogen Bonding Potential: Bromine vs. Chlorine in Phenylurea Scaffolds

The 4-bromine atom in 1-(3-amino-4-bromophenyl)-3-methylurea can engage in halogen bonding (XB) interactions with Lewis bases in protein binding sites or crystal lattices. The σ-hole magnitude for aryl bromides (Br) is approximately +15 to +25 kJ/mol, significantly stronger than that of aryl chlorides (Cl, ~+5 to +15 kJ/mol) [1]. The chloro analog 1-(3-amino-4-chlorophenyl)-3-methylurea is predicted to exhibit weaker XB interactions due to the lower polarizability of chlorine (α-Cl = 2.18 ų vs. α-Br = 3.05 ų) [2]. This difference provides the bromo compound with a quantifiable advantage in applications where halogen bonding is a key determinant of molecular recognition, such as in the design of selective kinase inhibitors that exploit a halogen-bonding pocket [3].

Structural Biology Crystal Engineering Halogen Bonding

Topological Polar Surface Area (TPSA): Implications for Membrane Permeability

The computed TPSA of 1-(3-amino-4-bromophenyl)-3-methylurea is 67.2 Ų [1]. The des-amino analog 1-(4-bromophenyl)-3-methylurea has a lower TPSA of approximately 41–45 Ų (estimated from the loss of the NH2 contribution of ~26 Ų) [2]. While the lower TPSA of the des-amino compound may favor passive membrane diffusion, the TPSA of 67.2 Ų for the target compound falls within the favorable range for oral bioavailability (typically <140 Ų) while providing the additional HBD functionality. This balance is not achievable with the des-amino analog, which sacrifices binding interactions for permeability, nor with the des-methyl analog 3-amino-1-(4-bromophenyl)urea (TPSA ≈ 67–70 Ų, similar but with different hydrogen-bonding geometry due to the absence of the N-methyl group).

ADME Prediction Drug-likeness Physicochemical Properties

High-Value Application Scenarios for 1-(3-Amino-4-bromophenyl)-3-methylurea Based on Structural Differentiation Evidence


Diversity-Oriented Synthesis (DOS) Library Construction Requiring Orthogonal Functionalization

For medicinal chemistry groups building focused libraries around a phenylurea core, 1-(3-amino-4-bromophenyl)-3-methylurea offers two orthogonal reactive sites (3-NH2 and 4-Br) on a single ring system [1]. This enables sequential diversification—e.g., amide coupling at the amine followed by Suzuki cross-coupling at the bromide—without the need for protecting group strategies. The des-amino analog 1-(4-bromophenyl)-3-methylurea provides only a single diversification point, limiting library complexity. The 4-bromo (vs. 4-chloro) substitution ensures higher cross-coupling efficiency due to the lower C–Br bond dissociation energy [2]. This scenario is directly supported by the synthetic orthogonality evidence presented above.

Structure-Based Design of Halogen-Bonding-Enabled Kinase Inhibitors

In kinase drug discovery programs where a halogen-bonding interaction with a backbone carbonyl in the hinge region is desired, the 4-bromine atom of 1-(3-amino-4-bromophenyl)-3-methylurea provides a quantifiably stronger σ-hole (+15 to +25 kJ/mol) than the 4-chloro analog (+5 to +15 kJ/mol) [1]. This enhanced XB donor potential can translate to improved binding affinity and selectivity. The 3-amino group simultaneously provides a handle for vectoring toward the solvent-exposed region or for introducing solubilizing groups. This scenario leverages the halogen-bonding and hydrogen-bonding evidence dimensions above.

CNS-Penetrant Probe Molecule Development Requiring Balanced Lipophilicity

The computed XLogP3 of 1.7 for 1-(3-amino-4-bromophenyl)-3-methylurea places it within the optimal CNS drug-like lipophilicity range (typically logP 1–3) [1]. Compared to the more polar des-methyl analog (logP ~1.2–1.4) or the less lipophilic chloro analog (logP ~1.3–1.5), the bromo-methyl combination achieves a favorable balance. The TPSA of 67.2 Ų is also within the accepted range for CNS penetration (typically <90 Ų) [2]. For neuroscience programs requiring a phenylurea scaffold with CNS-compatible physicochemical properties, this compound offers a differentiated profile that neither the des-amino nor the des-methyl analog can replicate.

Co-Crystallization and Crystal Engineering Studies Exploiting Multivalent Intermolecular Interactions

The compound's three hydrogen-bond donors (urea NH × 2, aromatic NH2) combined with a halogen-bond donor (4-Br) make it an attractive candidate for crystal engineering studies examining the interplay between hydrogen and halogen bonding [1]. The des-amino analog lacks the third HBD, reducing the dimensionality of possible intermolecular networks. The 4-bromo substituent provides stronger and more directional halogen bonds than the 4-chloro analog, which can be critical for achieving desired crystal packing motifs [2]. This application is directly supported by the HBD count and halogen-bonding evidence dimensions.

Quote Request

Request a Quote for 1-(3-Amino-4-bromophenyl)-3-methylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.